REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1>CCO.Cl.O=[Pt]=O>[OH:12][CH2:11][C:10]1[CH:9]=[CH:8][C:7]([CH:2]2[CH2:3][CH2:4][CH2:5][CH2:6][NH:1]2)=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
1.036 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.48 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
57 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
WASH
|
Details
|
the cake washed with MeOH
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the eluent under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resultant yellow solid was dissolved in 1 N NaOH (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=C1)C1NCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |